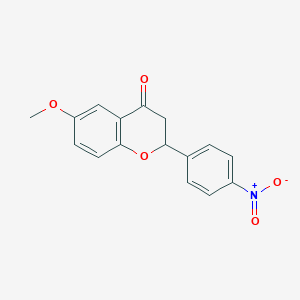

6-Methoxy-2-(4-nitrophenyl)-2,3-dihydro-4H-1-benzopyran-4-one

Description

6-Methoxy-2-(4-nitrophenyl)-2,3-dihydro-4H-1-benzopyran-4-one is a benzopyran-4-one derivative featuring a 6-methoxy group and a 2-(4-nitrophenyl) substituent.

Properties

CAS No. |

864130-54-1 |

|---|---|

Molecular Formula |

C16H13NO5 |

Molecular Weight |

299.28 g/mol |

IUPAC Name |

6-methoxy-2-(4-nitrophenyl)-2,3-dihydrochromen-4-one |

InChI |

InChI=1S/C16H13NO5/c1-21-12-6-7-15-13(8-12)14(18)9-16(22-15)10-2-4-11(5-3-10)17(19)20/h2-8,16H,9H2,1H3 |

InChI Key |

WOYPKMICCRAOTN-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C=C1)OC(CC2=O)C3=CC=C(C=C3)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-2-(4-nitrophenyl)-2,3-dihydro-4H-1-benzopyran-4-one typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-methoxy-2-hydroxyacetophenone and 4-nitrobenzaldehyde.

Condensation Reaction: The key step in the synthesis is the condensation reaction between 6-methoxy-2-hydroxyacetophenone and 4-nitrobenzaldehyde in the presence of a base, such as sodium hydroxide or potassium carbonate. This reaction forms the intermediate chalcone.

Cyclization: The intermediate chalcone undergoes cyclization in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, to form the final product, 6-Methoxy-2-(4-nitrophenyl)-2,3-dihydro-4H-1-benzopyran-4-one.

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to achieve higher yields and purity. This can include the use of advanced techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of green solvents to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-2-(4-nitrophenyl)-2,3-dihydro-4H-1-benzopyran-4-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones.

Reduction: Reduction of the nitro group can be achieved using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride, leading to the formation of amino derivatives.

Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, ethanol as solvent.

Substitution: Nucleophiles such as thiols, amines, or halides, in the presence of appropriate catalysts.

Major Products

Oxidation: Quinones

Reduction: Amino derivatives

Substitution: Various substituted benzopyran derivatives

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antioxidant, and anticancer activities.

Industry: Utilized in the development of new materials with specific properties, such as UV-absorbing agents and fluorescent dyes.

Mechanism of Action

The mechanism of action of 6-Methoxy-2-(4-nitrophenyl)-2,3-dihydro-4H-1-benzopyran-4-one involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, leading to modulation of their activity.

Pathways Involved: It may influence various signaling pathways, including those involved in inflammation, oxidative stress, and cell proliferation.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares substituents, molecular weights, and physical properties of structurally related benzopyran-4-one derivatives:

Substituent Effects on Properties

- Electron-Withdrawing Groups (e.g., NO₂): The 4-nitrophenyl group in the target compound introduces strong electron-withdrawing effects, likely reducing electron density in the aromatic system. This contrasts with electron-donating groups (e.g., -OCH₃ in Hispidulin or -OH in naringenin analogs ), which enhance resonance stabilization.

- Solubility Trends : Methoxy and hydroxy groups improve solubility in polar solvents (e.g., Hispidulin in polar solvents ), whereas bromine substituents (e.g., 6,8-dibromo analog ) increase hydrophobicity. The nitro group in the target compound may reduce aqueous solubility compared to hydroxy-substituted analogs.

- Thermal Stability : Higher melting points in compounds like 8b (125°C) and 8c (178°C) suggest that substituent bulk and hydrogen bonding influence stability. The nitro group’s planar geometry might enhance crystallinity in the target compound.

Biological Activity

6-Methoxy-2-(4-nitrophenyl)-2,3-dihydro-4H-1-benzopyran-4-one is a compound of significant interest due to its potential biological activities. This article synthesizes available data on its biological effects, including anti-cancer properties, estrogenic activity, and other pharmacological effects.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C16H13NO4

- CAS Number : 3261317

This structure features a benzopyran core with a methoxy group and a nitrophenyl substituent, which are critical for its biological activity.

Anticancer Activity

Recent studies have evaluated the anticancer potential of various benzopyran derivatives, including 6-Methoxy-2-(4-nitrophenyl)-2,3-dihydro-4H-1-benzopyran-4-one. The compound has shown promising results against several cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (cervical cancer) | 0.99 ± 0.01 | Induces apoptosis via caspase activation |

| A549 (lung cancer) | 0.054 - 0.048 | Inhibits tubulin polymerization, causing G2/M phase arrest |

| MCF-7 (breast cancer) | Not specified | Potential estrogen receptor modulation |

The compound exhibits cytotoxic effects by disrupting microtubule dynamics and inducing cell cycle arrest, particularly at the G2/M phase, which is crucial for cancer cell proliferation.

Estrogenic Activity

Research indicates that certain benzopyran derivatives possess estrogenic properties. For instance, a related compound demonstrated an antiestrogenic activity of up to 65% in vitro. This suggests that 6-Methoxy-2-(4-nitrophenyl)-2,3-dihydro-4H-1-benzopyran-4-one may modulate estrogen receptors, influencing uterine weight gain and potentially affecting fertility outcomes in animal models .

Antifertility Effects

In studies assessing antifertility activity in rats, compounds similar to 6-Methoxy-2-(4-nitrophenyl)-2,3-dihydro-4H-1-benzopyran-4-one exhibited varying degrees of efficacy. The highest observed uterotrophic activity was around 87%, indicating a significant effect on reproductive physiology .

Study on Uterotrophic Activity

A study conducted on female albino rats evaluated the uterotrophic and antiimplantation activities of several benzopyran derivatives. The results indicated that while some compounds exhibited strong uterotrophic effects, the antifertility properties were less pronounced, with most showing weak potency (14–29% inhibition) in post-coital antiimplantation tests .

Cytotoxicity Screening

In high-throughput screening assays against Mycobacterium tuberculosis and various cancer cell lines, the compound's selectivity index was calculated to assess its potential therapeutic window. Compounds with an inhibition rate of ≥90% were considered active hits against tuberculosis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.